2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a benzoyl group, an amino group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the benzoyl and amino groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer, inflammation, and infections.
Industry: The compound’s unique chemical properties make it useful in developing new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-benzoylindolizine-1-carboxamide: Lacks the dimethylphenyl group, which may affect its biological activity and chemical reactivity.
2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide: Similar structure but without the dimethyl groups, potentially altering its properties.
2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide: Slightly different substitution pattern, which can influence its behavior in chemical reactions and biological systems.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide distinguishes it from similar compounds. This unique substitution pattern can enhance its binding affinity to specific targets, improve its stability, and modify its reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-12-16(2)18(14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFEHYSSXXJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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